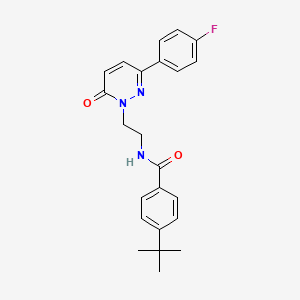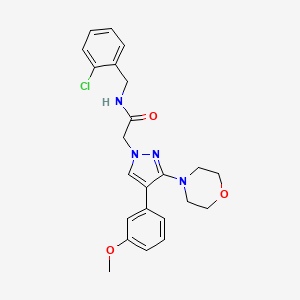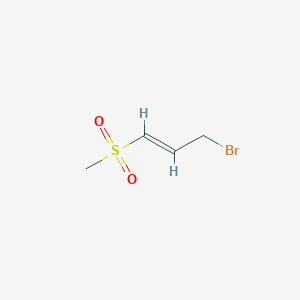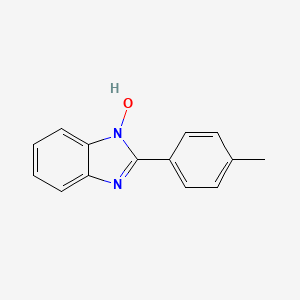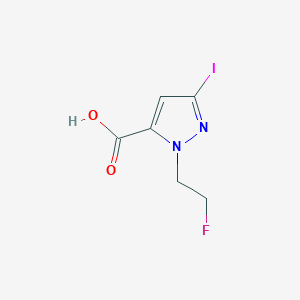
1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that features both fluorine and iodine substituents on a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the halogen exchange reaction, where a 5-iodo-1,2,3-triazole is treated with a fluorinating agent such as potassium fluoride (KF) under microwave irradiation at elevated temperatures . This method is efficient and allows for the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogen exchange reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microreactors can also enhance the efficiency of the synthesis by minimizing reagent consumption and optimizing reaction conditions .
化学反应分析
Types of Reactions
1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Fluorinating Agents: Potassium fluoride (KF) under microwave irradiation.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reagents: Palladium catalysts (Pd) and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.
科学研究应用
1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used as a probe to study biological processes involving halogenated compounds, such as enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity by forming strong halogen bonds with the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid
- 5-Iodo-1H-pyrazole-3-carboxylic acid
- 2-(2-Fluoroethyl)-5-bromopyrazole-3-carboxylic acid
Uniqueness
1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid is unique due to the presence of both fluorine and iodine substituents, which confer distinct electronic and steric properties. These properties can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts, making it a valuable tool in research and development .
属性
IUPAC Name |
2-(2-fluoroethyl)-5-iodopyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2O2/c7-1-2-10-4(6(11)12)3-5(8)9-10/h3H,1-2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSTUVNINWPDCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CCF)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FIN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
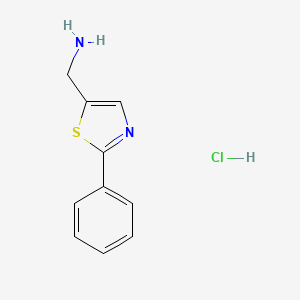

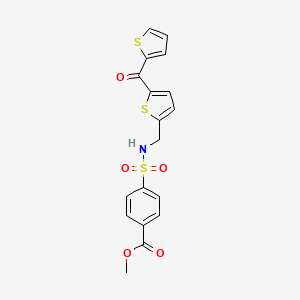
![N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2368078.png)
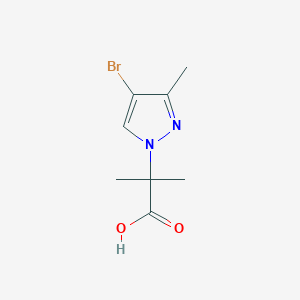
![3'-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2368080.png)
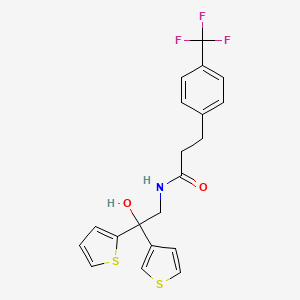
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-phenoxyacetamide](/img/structure/B2368084.png)
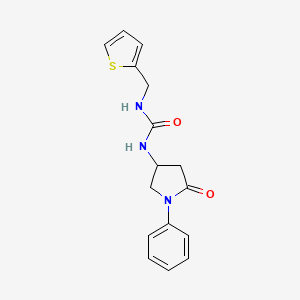
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2368086.png)
